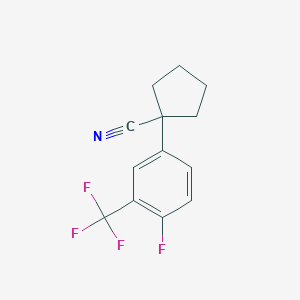

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile

Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated aromatic compound featuring a cyclopentane ring fused to a carbonitrile group and a substituted phenyl moiety. The phenyl ring is functionalized with both a fluorine atom and a trifluoromethyl group at the 4- and 3-positions, respectively. This structural motif imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H11F4N |

|---|---|

Molecular Weight |

257.23 g/mol |

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C13H11F4N/c14-11-4-3-9(7-10(11)13(15,16)17)12(8-18)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

InChI Key |

PTGPBLPGMVYODA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the alkylation of 2-(4-fluorophenyl)- and 2-[3-(trifluoromethyl)phenyl]acetonitriles with 1,4-dibromobutane in the presence of sodium hydride . This reaction is followed by column chromatographic purification to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted cyclopentanecarbonitriles and their corresponding carboxylic acids .

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: It serves as a precursor in the development of pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic attributes can be contextualized against three related molecules from the literature:

Quinoline-Based Analog ()

Compound: 1-(4-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)phenyl)cyclopentanecarbonitrile

- Core Structure: Quinoline ring fused to a cyclopentane-carbonitrile group.

- Key Differences: The phenyl ring in the target compound is replaced with a quinoline scaffold, introducing aromatic nitrogen and enabling π-π stacking interactions. Additional substituents include a methylsulfonyl-piperazine carbonyl group, which enhances solubility and target binding affinity .

- Synthesis : Multi-step procedure involving coupling reactions, analogous to methods used for simpler cyclopentanecarbonitrile derivatives .

Thiophene-Based Derivative ()

Compound: Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate

- Core Structure : Thiophene ring with ester and fluorophenyl groups.

- Key Differences :

- Thiophene replaces cyclopentane, altering electronic properties (e.g., increased planarity and conjugation).

- Functional groups differ: ester (-COOEt) vs. carbonitrile (-CN), affecting reactivity and hydrophobicity.

- Synthesis: One-pot reaction using 4-fluoroacetophenone and ethyl cyanoacetate under basic conditions .

Cyclohexane Dicarbonitrile ()

Compound : 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile

- Core Structure : Cyclohexane ring with two carbonitrile groups and multiple aryl substituents.

- Steric complexity from diphenyl and fluorobenzoyl groups contrasts with the simpler cyclopentane-carbonitrile backbone of the target compound.

- Synthesis : Unexpected formation via base-catalyzed condensation, highlighting the role of reaction conditions in structural outcomes .

Table 1: Comparative Analysis of Key Features

Key Research Findings and Implications

- Steric Considerations : The 3-(trifluoromethyl) substitution creates steric hindrance absent in the 4-fluorophenyl derivatives , which may influence regioselectivity in further functionalization.

- Synthetic Challenges : underscores the unpredictability of reactions involving fluorinated precursors, necessitating rigorous analytical validation .

Biological Activity

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources for a comprehensive understanding.

- Molecular Formula : C12H10F4N

- Molecular Weight : 253.21 g/mol

- CAS Number : 1554575-69-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties. The presence of fluorinated groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structural features. For example, derivatives with trifluoromethyl substitutions have shown significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A comparative study evaluated several fluoro and trifluoromethyl-substituted compounds against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) values indicated that compounds with similar structures to this compound exhibited potent activity against S. aureus with MIC values ranging from 0.25 to 64 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 22 | 0.25 | S. aureus ATCC 29213 |

| Compound 24 | 0.5 | S. aureus ATCC 29213 |

| Compound 25 | 1.0 | S. aureus ATCC 29213 |

These findings suggest that the incorporation of trifluoromethyl groups can enhance antibacterial potency, potentially due to improved interactions with bacterial membranes.

Cytotoxicity and Selectivity Index

In vitro cytotoxicity assays using Vero cells have been conducted to assess the selectivity of these compounds towards bacterial cells over mammalian cells. Compounds exhibiting MIC values below 1 µg/mL demonstrated a selectivity index (SI) greater than 10, indicating a favorable therapeutic window .

Cytotoxicity Results

| Compound | SI Value |

|---|---|

| Compound 20 | >10 |

| Compound 22 | >10 |

| Compound 24 | >10 |

| Compound 25 | >10 |

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The fluorine atoms may enhance binding affinity to target proteins, leading to increased efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.